2,2-Dimethylcyclobutan-1-amine hydrochloride

Description

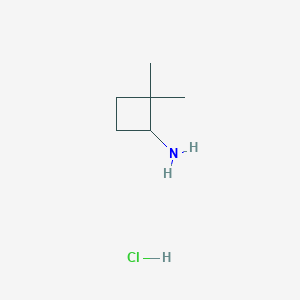

2,2-Dimethylcyclobutan-1-amine hydrochloride (CAS 1803562-44-8) is a cyclobutane-derived amine salt with the molecular formula C₆H₁₄ClN and a molecular weight of 135.64 g/mol . Its structure features a cyclobutane ring substituted with two methyl groups at the 2-position and an amine group at the 1-position, protonated as a hydrochloride salt. This compound is commercially available in high-purity grades (99%–99.999%) for life science research, including drug discovery and chemical synthesis .

Properties

IUPAC Name |

2,2-dimethylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-6(2)4-3-5(6)7;/h5H,3-4,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDUGBJDOBKECZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803562-44-8 | |

| Record name | Cyclobutanamine, 2,2-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803562-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-dimethylcyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylcyclobutan-1-amine hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 2,2-dimethylcyclobutanone with ammonia or an amine source, followed by hydrochloric acid treatment to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process often includes steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro compounds.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Pharmaceutical Synthesis

2,2-Dimethylcyclobutan-1-amine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs that target multiple biological pathways.

Key Applications :

- Antihistamines : It is used in synthesizing antihistaminic agents due to its ability to modulate histamine receptors.

- Analgesics : The compound's derivatives have shown potential as pain relief medications, contributing to the development of new analgesic drugs.

Medicinal Chemistry

The compound is a valuable scaffold for medicinal chemists looking to design new therapeutic agents. Its cyclic structure allows for the modification of functional groups, enhancing biological activity and selectivity.

Case Study Example :

A study demonstrated that modifications of 2,2-Dimethylcyclobutan-1-amine resulted in compounds with improved efficacy against certain cancer cell lines, indicating its potential role in anticancer drug development .

Organic Synthesis

In organic chemistry, this compound is employed in various synthetic pathways, including:

- N-Methylation Reactions : It can be used to introduce methyl groups into nitrogen-containing compounds.

- Formation of Heterocycles : The compound participates in cyclization reactions to form complex heterocyclic structures, which are crucial in drug discovery .

Data Table: Pharmacological Properties of Derivatives

Mechanism of Action

The mechanism of action of 2,2-Dimethylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound may also participate in metabolic pathways, leading to the formation of active metabolites .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituted Derivatives

3,3-Dimethylcyclobutan-1-amine Hydrochloride (CAS 1284247-23-9)

- Structural Difference : Methyl groups at the 3-position instead of 2-position.

- Properties : Similar molecular weight (135.64 g/mol) but distinct stereoelectronic effects due to altered substituent positioning. This may influence solubility and reactivity in synthetic pathways .

3-Ethoxy-2,2-dimethylcyclobutan-1-amine Hydrochloride (CAS 1408076-08-3)

- Structural Difference : Addition of an ethoxy (-OCH₂CH₃) group at the 3-position.

- Properties: Increased molecular weight (189.64 g/mol) and lipophilicity compared to the parent compound.

3-Ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine Hydrochloride (CAS 1376038-59-3)

Stereochemical Variants

(1R,3R)-3-Methoxycyclobutan-1-amine Hydrochloride

Aromatic and Complex Derivatives

N-Cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine Hydrochloride (CAS 1354954-29-2)

- Structural Difference : Cyclopropyl and 2-methylphenyl substituents.

- Molecular weight 237.76 g/mol .

3-(2-Methoxyphenyl)cyclobutan-1-amine Hydrochloride (CID 43632382)

- Structural Difference : 2-Methoxyphenyl group attached to the cyclobutane ring.

Comparative Data Table

Biological Activity

2,2-Dimethylcyclobutan-1-amine hydrochloride (DMCBH) is a cyclic amine with the molecular formula and a molecular weight of 135.64 g/mol. It is characterized by its stability under inert atmospheric conditions and has a melting point ranging from 186 to 188 degrees Celsius. This compound is primarily utilized in laboratory settings for various research applications, although specific studies on its biological activity remain limited.

Currently, there is no detailed research available that elucidates the specific mechanism of action for DMCBH. However, it is hypothesized that, like many cyclic amines, it may interact with various biological targets, including receptors and enzymes, potentially modulating their activities. This interaction could lead to diverse biological effects, but further studies are necessary to confirm these hypotheses.

Potential Applications

Despite the lack of extensive research on DMCBH's biological activity, its structural characteristics suggest potential applications in several fields:

- Medicinal Chemistry : Due to its amine functional group, DMCBH may exhibit properties relevant to drug design and development.

- Organic Synthesis : The compound can serve as a building block for synthesizing more complex molecules.

- Biological Research : Investigations into its interactions with biomolecules could reveal novel pathways or therapeutic targets.

Comparative Analysis with Related Compounds

DMCBH shares structural similarities with other cyclic amines. The following table outlines some related compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2-Dimethylcyclopentan-1-amine | C7H15N | Larger ring structure; potentially different reactivity patterns |

| 3-Methylcyclobutan-1-amine | C6H13N | Different methyl positioning; affects sterics and electronic properties |

| Cyclobutylamine | C4H9N | Smaller ring size; simpler structure affecting reactivity and stability |

These compounds differ primarily in their ring size and substitution patterns, which influence their chemical reactivity and biological activity.

Limited Research Data

As of now, there are no comprehensive case studies specifically focusing on the biological activity of DMCBH. Most available literature discusses its synthesis and basic chemical properties rather than detailed biological investigations.

Safety Considerations

Handling DMCBH requires caution due to the general safety concerns associated with organic amines and hydrochlorides. The hydrochloride form enhances the solubility of the compound in water, facilitating its use in aqueous reactions.

Future Research Directions

Given the potential applications of DMCBH in medicinal chemistry and organic synthesis, future research should focus on:

- In vitro Studies : Investigating the interactions of DMCBH with specific biological targets to establish its mechanism of action.

- Toxicological Assessments : Evaluating the safety profile of DMCBH to determine any adverse effects associated with its use.

- Therapeutic Applications : Exploring its efficacy in treating specific conditions or diseases through targeted studies.

Q & A

Basic: What synthetic routes are feasible for 2,2-dimethylcyclobutan-1-amine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves cyclization of pre-functionalized cyclobutane precursors. Key strategies include:

- Reductive Amination : Use sodium cyanoborohydride or hydrogenation with Pd/C in methanol to reduce imine intermediates derived from cyclobutanone and dimethylamine .

- Ring-Opening Reactions : React 2,2-dimethylcyclobutanone with hydroxylamine to form an oxime, followed by reduction (e.g., LiAlH₄ in THF) and HCl neutralization .

- Optimization : Yield is sensitive to steric hindrance from the dimethyl groups. Lower temperatures (0–5°C) improve selectivity for the cyclobutane ring .

Basic: Which spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

- NMR :

- FT-IR : Amine N–H stretches (3300–3500 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 130.1 (free base) and [M+Cl]⁻ at m/z 166.6 (hydrochloride salt) .

Advanced: How can stereoelectronic effects in the cyclobutane ring impact nucleophilic substitution reactions of this compound?

Methodological Answer:

The strained cyclobutane ring and dimethyl substituents create unique reactivity:

- Steric Hindrance : Dimethyl groups reduce accessibility to the amine, favoring bulky electrophiles (e.g., benzyl halides over methyl iodide) in alkylation reactions .

- Ring Strain : Facilitates ring-opening under acidic conditions (e.g., HCl/EtOH at 60°C) to form linear amines, but competing pathways require kinetic control .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict transition states and optimize reaction pathways .

Advanced: How should researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

Reported solubility discrepancies (e.g., in water vs. ethanol) may arise from:

- Polymorphism : Characterize crystalline forms via XRD to identify hydrate vs. anhydrous phases .

- pH Effects : Solubility increases in acidic media (pH < 3) due to protonation of the amine. Use potentiometric titration (e.g., SiriusT3 instrument) to measure pKa and correlate with solubility .

- Validation : Cross-check data using standardized protocols (e.g., OECD 105 shake-flask method) .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing HCl gas (e.g., neutralization steps) .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

Methodological Answer:

- HPLC Method :

- Impurity Profiling :

Advanced: How do computational models aid in predicting the biological activity of derivatives of this compound?

Methodological Answer:

- QSAR Modeling : Train models using descriptors like logP (calculated XlogP = 2.2 ), topological polar surface area (26 Ų ), and steric parameters.

- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., monoamine transporters) and prioritize derivatives for synthesis .

- Validation : Compare predictions with in vitro assays (e.g., radioligand binding assays) to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.